(3-Chloro-4-ethynyl-phenyl)-methyl-carbamic acid tert-butyl ester
CAS No.:
Cat. No.: VC16203638
Molecular Formula: C14H16ClNO2
Molecular Weight: 265.73 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H16ClNO2 |
|---|---|
| Molecular Weight | 265.73 g/mol |
| IUPAC Name | tert-butyl N-(3-chloro-4-ethynylphenyl)-N-methylcarbamate |
| Standard InChI | InChI=1S/C14H16ClNO2/c1-6-10-7-8-11(9-12(10)15)16(5)13(17)18-14(2,3)4/h1,7-9H,2-5H3 |
| Standard InChI Key | HONDJTWTNXCQAU-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)N(C)C1=CC(=C(C=C1)C#C)Cl |
Introduction
(3-Chloro-4-ethynyl-phenyl)-methyl-carbamic acid tert-butyl ester is a synthetic organic compound with significant applications in pharmaceutical research and organic synthesis. It features a unique structure characterized by functional groups that influence its chemical reactivity and biological potential.
Synthesis
The synthesis of (3-Chloro-4-ethynyl-phenyl)-methyl-carbamic acid tert-butyl ester involves multi-step reactions requiring precise control over temperature, solvents, and reagents. Key steps include:
-
Halogenation: Introducing the chlorine atom on the phenyl ring.
-
Ethynylation: Adding the ethynyl group via coupling reactions.
-
Carbamoylation: Reacting the intermediate with methyl isocyanate or similar reagents to form the carbamic acid derivative.
-
Esterification: Using tert-butanol under acidic or catalytic conditions to generate the final ester.
Applications
This compound has diverse applications in:
-
Pharmaceutical Research:
-
Potential interactions with protein kinases or receptors involved in cellular signaling pathways.
-
Preliminary studies suggest it may exhibit biological activity, but further research is required to confirm therapeutic implications.
-
-
Organic Synthesis:
-
Used as an intermediate in creating more complex molecules.
-
Its functional groups allow for selective reactions, making it a valuable building block.
-
Chemical Reactivity
The chloro and ethynyl substituents on the phenyl ring enhance its reactivity:
-
The chlorine atom enables nucleophilic substitution reactions.
-
The ethynyl group allows for cycloaddition or coupling reactions in advanced organic synthesis.
The tert-butyl ester moiety provides stability under mild conditions but can be selectively cleaved using acidic or catalytic methods to yield the free carbamic acid.
Related Compounds
Several structurally similar compounds highlight the unique properties of (3-Chloro-4-ethynyl-phenyl)-methyl-carbamic acid tert-butyl ester:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| (3-Chloro-4-methyl-phenyl)-carbamic acid tert-butyl ester | Chlorine and methyl groups on phenyl ring | Lacks ethynyl substituent |
| (3-Iodo-4-methyl-phenyl)-carbamic acid tert-butyl ester | Iodine instead of chlorine | Different reactivity due to iodine |
| (3-Bromo-4-methyl-phenyl)-carbamic acid tert-butyl ester | Bromine substituent | Halogen influences biological activity |
These comparisons emphasize the distinct reactivity conferred by the ethynyl group in the target compound.
Deprotection Techniques
The tert-butyl ester can be deprotected under mild conditions using reagents like aqueous phosphoric acid or trifluoromethanesulfonic acid (TfOH). This process yields the free carbamic acid, which is useful for further derivatization.
Research Findings
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume